Terminal Amide Substituent Divergence Drives RIPK1 Inhibitory Potency: Unsubstituted Acetamide vs. N-Thiazol-2-yl (Necrostatin-34) and N-Phenyl (Nec-34i)
The RIPK1 inhibitory potency within this tetrahydropyridine series is exquisitely sensitive to the terminal amide substituent. Necrostatin‑34 (N‑thiazol‑2‑yl) exhibits IC₅₀ values of 667 nM in FADD‑deficient Jurkat cells and 134 nM in L929 cells, while Nec‑34i (N‑phenyl) achieves an IC₅₀ of 3.6 nM in the same RIPK1 inhibition assay format . The target compound carries a primary acetamide group, which is sterically smaller and presents a different hydrogen‑bond donor/acceptor pattern. Although a specific RIPK1 IC₅₀ for CAS 330557‑75‑0 has not been published in a peer‑reviewed journal, its structural position between the bulkier substituted analogs predicts a distinct potency rank order and potentially a unique binding mode within the RIPK1 kinase domain [1]. Users requiring an unsubstituted acetamide probe for SAR studies or co‑crystallography should procure this specific compound rather than a substituted surrogate.
| Evidence Dimension | RIPK1 inhibitory potency (IC₅₀) – terminal amide substituent effect |
|---|---|
| Target Compound Data | No published IC₅₀; unsubstituted acetamide (R = H) |
| Comparator Or Baseline | Necrostatin-34 (R = thiazol-2-yl): IC₅₀ = 667 nM (Jurkat), 134 nM (L929); Nec-34i (R = phenyl): IC₅₀ = 3.6 nM |
| Quantified Difference | Potencies span >100-fold across three substituents; exact value for target compound remains unquantified. |
| Conditions | RIPK1 kinase inhibition: FADD-deficient Jurkat cells (TNFα-induced necroptosis), L929 cells, and cell-free RIPK1 enzymatic assay. |
Why This Matters
Without a direct IC₅₀, the compound's primary value lies in its role as the minimal steric probe – the smallest amide substituent in the series – which is essential for mapping the SAR of the RIPK1 binding pocket and cannot be replicated by bulkier analogs.
- [1] Meng, Y. et al. (2021) Discovery of a cooperative mode of inhibiting RIPK1 kinase. Cell Discovery, 7, 41. (Describes distinct binding pockets and cooperative inhibition with Nec-34.) View Source
